ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate
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Overview
Description
Ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate is a complex organic compound belonging to the benzoxazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenols with various reagents. For ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate, a common synthetic route includes the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction is often catalyzed by metal catalysts or nanocatalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of benzoxazole derivatives may involve continuous flow processes and the use of advanced catalytic systems to ensure high efficiency and scalability. The use of environmentally friendly solvents and conditions is also a focus in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups into the benzoxazole ring .
Scientific Research Applications
Ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole
- 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole .
Uniqueness
Ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
773865-08-0 |
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Molecular Formula |
C21H15ClN2O5 |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
ethyl 2-benzamido-8-chloro-1-oxopyrido[2,1-b][1,3]benzoxazole-4-carboxylate |
InChI |
InChI=1S/C21H15ClN2O5/c1-2-28-21(27)14-11-15(23-18(25)12-6-4-3-5-7-12)19(26)24-16-10-13(22)8-9-17(16)29-20(14)24/h3-11H,2H2,1H3,(H,23,25) |
InChI Key |
QNTUVAGMPJHFPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(O2)C=CC(=C3)Cl)C(=O)C(=C1)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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